1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate

Medicinal Chemistry Building Blocks Trifluoromethylation

Sourcing a defined anilino-malonate intermediate for heterocycle construction (e.g., quinolinones, benzodiazepines)? Generic analogs risk unpredictable reactivity shifts, reduced yields, and mandatory post-purchase purification-compromising synthetic sequence fidelity. • 98% purity eliminates post-purchase column chromatography, ensuring reproducible first-operation yields. • Three functionalization handles-free aniline NH2, two ester carbonyls-within one compact scaffold (MW 291). • Predicted LogP ~1.7 and TPSA 78.6 Ų simplify aqueous workup and support greener solvent selection. • CF3 group serves as a sensitive 19F NMR probe for protein-ligand binding studies.

Molecular Formula C12H12F3NO4
Molecular Weight 291.22 g/mol
CAS No. 1373232-95-1
Cat. No. B1431547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate
CAS1373232-95-1
Molecular FormulaC12H12F3NO4
Molecular Weight291.22 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=C(C=C(C=C1)C(F)(F)F)N)C(=O)OC
InChIInChI=1S/C12H12F3NO4/c1-19-10(17)9(11(18)20-2)7-4-3-6(5-8(7)16)12(13,14)15/h3-5,9H,16H2,1-2H3
InChIKeyBNXLTYKCKCWINU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate (CAS 1373232-95-1) Procurement Overview


1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate (CAS 1373232-95-1) is a dimethyl malonate derivative bearing a 2-amino-4-(trifluoromethyl)phenyl group at the 2-position . It is a member of the substituted phenylpropanedioate class, characterized by a molecular formula of C12H12F3NO4 and a molecular weight of 291.22 g/mol . The compound is primarily offered as a research chemical building block (typical purity: 98%) by several specialty chemical suppliers, though its specific applications remain poorly documented in the open scientific literature .

Workflow Synthetic building block with free aniline NH2 and CF3
Selection CAS-matched dimethyl malonate intermediate
Use Context Heterocycle construction, fragment-based design, analytical reference

Why 1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate Cannot Be Swapped for Generic Analogs


Substituting 1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate with a generic analog—such as a diethyl ester, a differently substituted phenylmalonate, or a nitro precursor—is likely to introduce unpredictable shifts in reactivity, lipophilicity, and hydrogen-bonding capacity. The compound's unique combination of a free aniline NH2 donor (H-Donors: 1) and a relatively low lipophilicity (LogP: 1.7) places it in a property space distinct from many commonly used trifluoromethyl building blocks, which often exhibit higher LogP values . Small changes can alter reaction kinetics in key steps like malonate alkylation or heterocycle condensation, leading to reduced yields or complex purification. Without validated comparators anchored in experimental data, risk-averse procurement should favor the exact CAS-matched intermediate to preserve synthetic sequence fidelity .

Reactivity Free aniline NH2 donor may not match substituted or nitro precursors, altering key coupling steps.
Lipophilicity Predicted LogP ~1.7 is lower than many CF3 building blocks; aqueous solubility and phase behavior may shift.
Ester Group Dimethyl ester versus diethyl or other ester analogs may alter reaction kinetics; not directly interchangeable without validation.

Quantitative Evidence Guide for Selecting 1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate


Commercial Purity Benchmarking Against a Closest Ester Analog (Cross-Study)

The standard commercial purity of the dimethyl ester is 98% (HPLC-area%), anchoring a predictable quality baseline for the target compound. A direct diethyl ester analog could not be found in major vendor catalogs, preventing an internal comparator study . For a structurally related building block—1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate—a purity range of 95-98% is commonly reported in comparable marketplaces, indicating that the target compound sits at the upper end of this range .

Purity Benchmark
Specification review
98% (HPLC-area%)
High-end purity supports synthetic reproducibility.
Class-level range 95–98%; no direct comparator data.
Medicinal Chemistry Building Blocks Trifluoromethylation

Lipophilicity Differentiation: LogP of Target Compound vs. Common o-CF3 Aniline Building Blocks (Database Comparison)

The predicted LogP (XLogP3) of 1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate is approximately 1.7 to 2.0 . This is significantly lower than that of the commonly used intermediate 2-amino-4-(trifluoromethyl)phenylacetic acid, which has a predicted LogP of ~2.2–2.5 . While LogP values are not experimental, computational models consistently rank the malonate diester as more polar, suggesting better aqueous solubility during workup steps.

Lipophilicity Gap
Data to verify
Target LogP ~1.7 vs comparator ~2.3
Lower predicted LogP may facilitate aqueous workup.
Computational estimate; experimental validation recommended.
Drug Design Lipophilicity ADME

Topological Polar Surface Area (TPSA) Comparison for CNS Multiparameter Optimization (Class-Level)

The target compound has a computed TPSA of 78.6 Ų . For a structurally similar aniline malonate, the reported TPSA is 78.6 Ų, which does not provide differentiation. The primary class-level comparator 2-amino-4-(trifluoromethyl)phenylacetic acid (CAS 292621-43-3) has a TPSA of 63.3 Ų [1]. The ~15 Ų difference arises from the additional ester oxygens, potentially altering passive membrane permeability in cell-based assays, though no direct experimental evidence is available.

TPSA Contrast
Class-level
Target 78.6 Ų vs analog 63.3 Ų
Higher polar surface area may limit passive BBB penetration.
Computed property; relevance to cell-based assays not tested.
CNS Drug Discovery Physicochemical Properties Permeability

Preferred Application Scenarios for 1,3-Dimethyl 2-[2-amino-4-(trifluoromethyl)phenyl]propanedioate Based on Available Evidence


Multi-Step Medicinal Chemistry Synthesis Requiring High-Purity Aniline-Malonate Intermediate

When a synthetic route involves anilino-malonate as a key intermediate for subsequent heterocycle construction (e.g., quinolinones, benzodiazepines), sourcing the target compound at 98% purity ensures reproducible yields from the first synthetic operation. The well-defined purity reduces the need for post-purchase column purification, as documented in distributor specifications .

Lipophilicity-Driven Solvent Selection in Larger-Scale Campaigns

The predicted LogP (~1.7) and high TPSA (78.6 Ų) make this compound more polar than the corresponding phenylacetic acid analog, potentially simplifying extraction sequences and reducing reliance on chlorinated solvents during workup. This property profile, sourced from computational models , can guide process chemists toward greener solvent systems.

Fragment-Based Drug Discovery (FBDD) Library Design for CF3-Aromatic Probes

The dimethyl malonate ester with a free 2-amino group provides a single molecule with three functionalization handles (aniline N, two ester carbonyls) within a compact framework (MW 291). Its computed property window (LogP < 3, TPSA < 90) aligns with rule-of-three fragment guidelines, while the trifluoromethyl group offers a sensitive 19F NMR probe for protein binding studies .

Reference Standard for Analytical Method Development (HPLC/LC-MS)

The compound's high purity (98%) and defined physicochemical properties—including its unique InChI Key and canonical SMILES —position it as a viable single-source standard for calibrating LC-MS systems used in monitoring related trifluoromethyl-aniline impurities.

Application
Selection Property
Validation Focus
Multi-step heterocycle synthesis
High purity grade
Purity verification by HPLC before use
Aqueous workup optimization
Predicted lower lipophilicity vs phenylacetic acid analogs
Solvent selection and phase separation testing
Fragment-based library design
Multi-handle (NH2, 2×COOMe) within rule-of-three space; CF3 as 19F NMR probe
19F NMR binding assay compatibility
Analytical reference standard
Defined identity (InChI Key) and high purity
LC-MS calibration for related CF3-aniline impurities
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